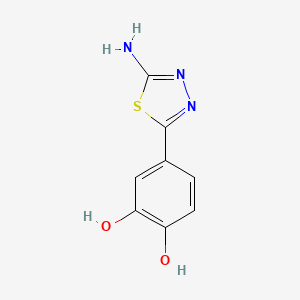

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol” is a compound that has been studied for its potential biological activities . It has been used in the synthesis of new amines exhibiting anti-convulsant activity . It is also a part of the 1,3,4-thiadiazole derivatives, which have shown potential as urease inhibitors .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process has been reported to yield high isolated yields .Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involved the cleavage of the S C2 and N–N bonds of 1,3,4-thiadiazole ring .Wissenschaftliche Forschungsanwendungen

Solvent Effects on Molecular Aggregation : Studies have demonstrated that the solvent used can significantly affect the molecular aggregation of compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, showing different spectral forms induced by changes in compound concentration and aggregation effects (Matwijczuk et al., 2016).

Molecular Organization in Liposome Systems : Research on compounds from the 1,3,4-thiadiazole group, including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown that fluorescence measurements in dipalmitoylphosphatidylcholine liposome systems can reveal insights into their molecular organization, influenced by changes in phase transition (Kluczyk et al., 2016).

Fluorescence Studies and Molecular Aggregation : Fluorescence studies of these compounds in various solvents have highlighted the impact of molecular aggregation, amino group position, and charge transfer effects on their fluorescence characteristics (Matwijczuk et al., 2018).

Keto/Enol Equilibrium and Tautomeric Forms : Solvent polarizability has been shown to influence the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group. The equilibrium observed is both solvent- and temperature-dependent, with significant effects from molecular substituents (Matwijczuk et al., 2017).

Antibacterial and Antifungal Properties : Some derivatives of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol have shown promising antibacterial and antifungal activities against various microorganisms, suggesting potential for therapeutic applications (Narayana et al., 2006).

Antifungal Activity Mechanism : Detailed studies on the antifungal mechanism of compounds from this group, such as 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, have revealed their potential to disrupt cell wall biogenesis in pathogenic fungi (Chudzik et al., 2019).

Lipophilicity and Antiproliferative Activity : The lipophilicity of antiproliferative active compounds from the 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols group and their relationships with biological activity have been explored, indicating potential applications in cancer therapy (Niewiadomy et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRSEAOZQCCMNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.